molecular formula C8H7F4N3S B15205732 4-(4-Fluoro-2-trifluoromethylphenyl)-thiosemicarbazide

4-(4-Fluoro-2-trifluoromethylphenyl)-thiosemicarbazide

Cat. No.: B15205732
M. Wt: 253.22 g/mol
InChI Key: SQMYDWZHTYMJNI-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-trifluoromethylphenyl)-thiosemicarbazide is an organic compound that features a thiosemicarbazide group attached to a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-trifluoromethylphenyl)-thiosemicarbazide typically involves the reaction of 4-fluoro-2-trifluoromethylphenyl isocyanate with thiosemicarbazide. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-2-trifluoromethylphenyl)-thiosemicarbazide can undergo various chemical reactions, including:

    Oxidation: The thiosemicarbazide group can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: The compound can be reduced to yield amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(4-Fluoro-2-trifluoromethylphenyl)-thiosemicarbazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-trifluoromethylphenyl)-thiosemicarbazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate
  • 4-Fluoro-2-(trifluoromethyl)phenol
  • 4-Fluoro-2-(trifluoromethyl)phenylboronic acid

Uniqueness

4-(4-Fluoro-2-trifluoromethylphenyl)-thiosemicarbazide is unique due to the presence of both a fluorinated aromatic ring and a thiosemicarbazide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7F4N3S

Molecular Weight

253.22 g/mol

IUPAC Name

1-amino-3-[4-fluoro-2-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C8H7F4N3S/c9-4-1-2-6(14-7(16)15-13)5(3-4)8(10,11)12/h1-3H,13H2,(H2,14,15,16)

InChI Key

SQMYDWZHTYMJNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)NC(=S)NN

Origin of Product

United States

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